2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid
Overview
Description
2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C13H14F3NO2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body. The compound’s structure can give clues about possible targets, and experimental methods such as affinity chromatography can be used to identify these targets .
Mode of Action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve binding to a specific site on the target molecule, inhibiting its function, or modifying it in some way .
Biochemical Pathways
The compound’s effect on biochemical pathways can be studied using techniques such as metabolomics, which can identify changes in the levels of different metabolites in the body. This can help to identify the downstream effects of the compound’s action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can be studied using various experimental methods. This can provide information about how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The overall effects of the compound’s action can be studied at the molecular and cellular level using techniques such as gene expression profiling and cell viability assays .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can be studied using appropriate experimental conditions .
Properties
IUPAC Name |
2-[cyclopropylmethyl(methyl)amino]-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-17(7-8-2-3-8)11-5-4-9(13(14,15)16)6-10(11)12(18)19/h4-6,8H,2-3,7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOXGAWGLXTWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.